molecular formula C13H19N5 B6983441 4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile

4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile

Cat. No.: B6983441
M. Wt: 245.32 g/mol
InChI Key: KDKLWVSCWCXQLW-PHIMTYICSA-N
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Description

4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with ethyl and dimethyl groups, and a pyrimidine ring with a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-ethyl-3,5-dimethylpiperazine with a suitable pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include the use of automated reactors and continuous flow systems to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require controlled temperatures, specific solvents, and sometimes catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-5-carbonitrile derivatives: These compounds share the pyrimidine and carbonitrile functional groups but may have different substituents on the piperazine ring.

    Piperazine derivatives: Compounds with similar piperazine structures but different substituents on the pyrimidine ring.

Uniqueness

4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile is unique due to its specific combination of substituents on both the piperazine and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-4-18-10(2)7-17(8-11(18)3)13-12(5-14)6-15-9-16-13/h6,9-11H,4,7-8H2,1-3H3/t10-,11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKLWVSCWCXQLW-PHIMTYICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CN(CC1C)C2=NC=NC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CN(C[C@@H]1C)C2=NC=NC=C2C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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